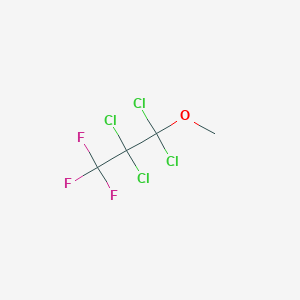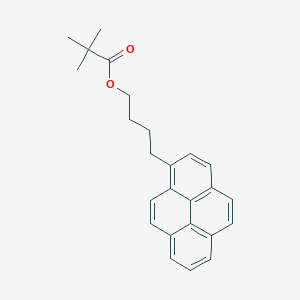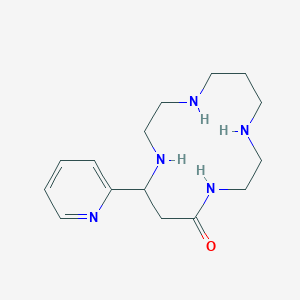
7-(Pyridin-2-yl)-1,4,8,11-tetraazacyclotetradecan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Pyridin-2-yl)-1,4,8,11-tetraazacyclotetradecan-5-one is a heterocyclic compound that features a pyridine ring attached to a macrocyclic tetraazacyclotetradecane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Pyridin-2-yl)-1,4,8,11-tetraazacyclotetradecan-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-2-carboxaldehyde with a tetraamine precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as toluene and the application of heat to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Pyridin-2-yl)-1,4,8,11-tetraazacyclotetradecan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Applications De Recherche Scientifique
7-(Pyridin-2-yl)-1,4,8,11-tetraazacyclotetradecan-5-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as catalysts and sensors.
Mécanisme D'action
The mechanism of action of 7-(Pyridin-2-yl)-1,4,8,11-tetraazacyclotetradecan-5-one involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological targets, such as enzymes or receptors, leading to various biological effects. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated with the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds also contain a pyridine ring and are known for their biological activities.
Imidazo[1,2-a]pyridines: Another class of compounds with a pyridine ring, known for their medicinal properties.
Uniqueness
7-(Pyridin-2-yl)-1,4,8,11-tetraazacyclotetradecan-5-one is unique due to its macrocyclic structure, which provides enhanced stability and the ability to form strong complexes with metal ions. This property distinguishes it from other similar compounds and makes it particularly valuable in applications requiring robust coordination chemistry .
Propriétés
Numéro CAS |
108643-56-7 |
|---|---|
Formule moléculaire |
C15H25N5O |
Poids moléculaire |
291.39 g/mol |
Nom IUPAC |
7-pyridin-2-yl-1,4,8,11-tetrazacyclotetradecan-5-one |
InChI |
InChI=1S/C15H25N5O/c21-15-12-14(13-4-1-2-7-18-13)19-10-8-16-5-3-6-17-9-11-20-15/h1-2,4,7,14,16-17,19H,3,5-6,8-12H2,(H,20,21) |
Clé InChI |
PFUKFJWWNYQHEU-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCNC(CC(=O)NCCNC1)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



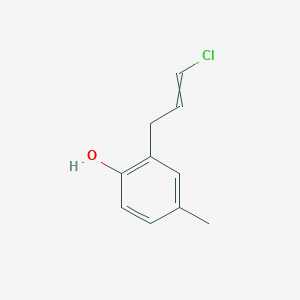

![Bis(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)methanone](/img/structure/B14320180.png)
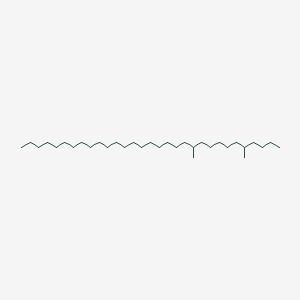
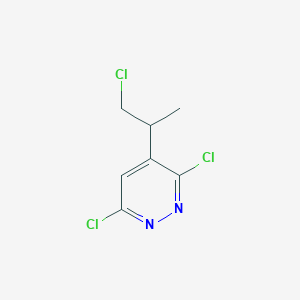
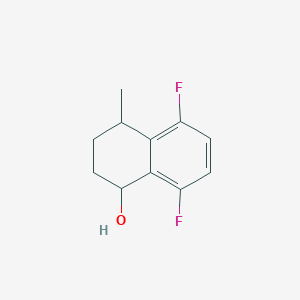
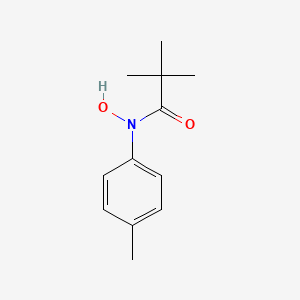
![2-Chloro-5-{[2-(nitromethylidene)-1,3-oxazolidin-3-yl]methyl}pyridine](/img/structure/B14320243.png)
![(4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone](/img/structure/B14320246.png)
![4-{[2-(Diphenylarsanyl)phenyl]methyl}benzonitrile](/img/structure/B14320252.png)

